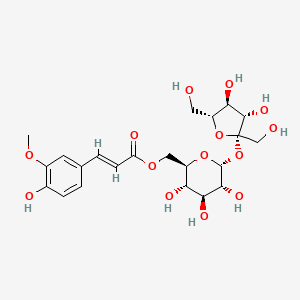![molecular formula C7H10N2O B1179859 1,1Bis[(2R,5R)-2,5-diethylphospholano]ferrocene, min. 97per cent CAS No. 147762-89-8](/img/new.no-structure.jpg)
1,1Bis[(2R,5R)-2,5-diethylphospholano]ferrocene, min. 97per cent
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1Bis[(2R,5R)-2,5-diethylphospholano]ferrocene is a chiral ligand used in asymmetric catalysis. It is known for its high efficiency and selectivity in various chemical reactions, particularly in the hydrogenation of olefins and ketones. The compound has a molecular formula of C26H40FeP2 and a molecular weight of 470.39 g/mol .
Métodos De Preparación
The synthesis of 1,1Bis[(2R,5R)-2,5-diethylphospholano]ferrocene involves the reaction of ferrocene with (2R,5R)-2,5-diethylphospholane. The reaction is typically carried out under inert conditions to prevent oxidation. The compound is purified through recrystallization or chromatography to achieve a purity of at least 97 per cent .
Industrial production methods for this compound are not widely documented, but laboratory-scale synthesis often involves the use of anhydrous solvents and controlled temperatures to ensure high yield and purity .
Análisis De Reacciones Químicas
1,1Bis[(2R,5R)-2,5-diethylphospholano]ferrocene undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various ferrocenium salts.
Reduction: It can be reduced back to ferrocene derivatives.
Substitution: The phospholano groups can be substituted with other ligands under specific conditions.
Common reagents used in these reactions include hydrogen gas for hydrogenation, oxidizing agents like ferric chloride for oxidation, and reducing agents such as sodium borohydride for reduction. Major products formed from these reactions include hydrogenated olefins and ketones, ferrocenium salts, and substituted ferrocene derivatives .
Aplicaciones Científicas De Investigación
1,1Bis[(2R,5R)-2,5-diethylphospholano]ferrocene is extensively used in scientific research due to its role as a chiral ligand in asymmetric catalysis. Its applications include:
Biology: Investigated for its potential in the synthesis of biologically active molecules.
Medicine: Explored for its role in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mecanismo De Acción
The mechanism by which 1,1Bis[(2R,5R)-2,5-diethylphospholano]ferrocene exerts its effects involves the coordination of the phospholano groups to a metal center, typically rhodium or palladium. This coordination facilitates the activation of substrates, leading to efficient and selective catalytic reactions. The molecular targets include olefins and ketones, and the pathways involved are primarily related to hydrogenation and substitution reactions .
Comparación Con Compuestos Similares
1,1Bis[(2R,5R)-2,5-diethylphospholano]ferrocene is unique due to its high selectivity and efficiency in asymmetric catalysis. Similar compounds include:
1,1Bis[(2R,5R)-2,5-dimethylphospholano]ferrocene: Similar structure but with methyl groups instead of ethyl groups, leading to different steric and electronic properties.
1,2Bis[(2S,5S)-2,5-diphenylphospholano]ethane: Contains phenyl groups, offering different reactivity and selectivity.
1,1Bis[(2R,5R)-2,5-diethylphospholano]ethane: Similar ligand structure but with an ethane backbone instead of a ferrocene backbone, affecting its coordination properties.
These comparisons highlight the unique properties of 1,1Bis[(2R,5R)-2,5-diethylphospholano]ferrocene, making it a valuable compound in asymmetric catalysis.
Propiedades
Número CAS |
147762-89-8 |
|---|---|
Fórmula molecular |
C7H10N2O |
Peso molecular |
470.399 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-methoxy-N-[2-methyl-3-(propionylamino)phenyl]benzamide](/img/structure/B1179791.png)
![N-[3-(acetylamino)-4-methylphenyl]-3-methylbenzamide](/img/structure/B1179795.png)
![N-[4-methyl-3-(propionylamino)phenyl]cyclohexanecarboxamide](/img/structure/B1179796.png)
![4-{[3-(Acetylamino)-4-methylphenyl]amino}-4-oxobutanoic acid](/img/structure/B1179798.png)
